molecular formula C13H12N4O3 B2571561 N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide CAS No. 338753-76-7

N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide

Cat. No. B2571561
CAS RN: 338753-76-7
M. Wt: 272.264
InChI Key: MNLZEGLFNSDEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide” consists of 13 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “N’-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide” is 272.259 Da, and its monoisotopic mass is 272.090942 Da .

Scientific Research Applications

Biomimetic Indicator for Alkylating Agents

NBP is utilized as a colorimetric indicator for alkylating agents, which are often carcinogenic. Its reactivity with these agents makes it a useful tool in toxicological screening, environmental monitoring, and chemical warfare agent detection. NBP assays simulate the interaction of alkylating agents with DNA, serving as a model for DNA damage. Derivatives of NBP have been developed to improve water solubility and mimic DNA's reactive oxygen sites more closely, enhancing its utility in detecting dangerous chemicals in real-time without additional reagents (Provencher & Love, 2015).

Polymer and Materials Science

Derivatives of the o-nitrobenzyl group, closely related to NBP, have found significant use in polymer and materials science. These derivatives enable the alteration of polymer properties through irradiation, paving the way for the development of photodegradable hydrogels, functionalized copolymers, and bioconjugates. This research highlights the expanding role of nitrobenzyl derivatives in creating advanced materials with controllable properties (Zhao et al., 2012).

Chemical Activation and Detection of Carcinogens

NBP's reactivity is also exploited in the chemical activation and detection of carcinogens and mutagens. Studies have demonstrated its application in detecting alkylating intermediates from nitrosamines, contributing to a deeper understanding of the chemical pathways that lead to carcinogenesis and mutagenicity (Archer & Eng, 1981).

Epoxide Hydrolase Activity Screening

NBP has been used in assays to determine epoxide hydrolase activity, an enzyme involved in the detoxification of epoxides through hydrolysis. This application is critical in screening for potential biocatalysts and monitoring the purification of epoxide hydrolases, furthering research in enzymology and toxicology (Zocher et al., 1999).

Alkylation Reaction Rate Studies

The study of alkylation reactions is fundamental in organic chemistry and drug development. NBP has been used to determine the reaction rates of different alkylating agents, providing insights into their reactivity and potential genetic risks. This research aids in understanding the molecular basis of alkylation and its implications for mutagenicity and carcinogenicity (Walles, 1980).

properties

IUPAC Name

N'-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-13(12-3-1-2-8-15-12)16-20-9-10-4-6-11(7-5-10)17(18)19/h1-8H,9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLZEGLFNSDEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide

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